molecular formula C19H21N5O3S B2742500 3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251572-58-3

3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2742500
CAS RN: 1251572-58-3
M. Wt: 399.47
InChI Key: PAFCQKWIXHZYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is unique and contributes to its potential in various scientific research applications.


Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 183–144 °C . The IR (KBr) values are: cm −1: 3455–3440 (OH), 3325 (NH), 1668 (C O), 1615 (C N) .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest. These novel CDK2 inhibitors were synthesized and evaluated for their anti-proliferative activity against cancer cell lines . Notably:

Apoptosis Induction and Cell Cycle Alteration

Compound 14, which displayed dual activity against cancer cell lines and CDK2, was selected for further investigation. It induced apoptosis within HCT cells and significantly altered cell cycle progression .

Anticancer Activity Against CLL Cells

In a separate study, thiazolopyrimidine derivatives (including our compound) were tested against human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. Compound 16 exhibited excellent anticancer activity by inhibiting CDK enzymes and inducing apoptosis .

Synthesis of Fused Pyrazolo-Thiazoles

Researchers have explored various synthetic methods for fused pyrazolo-thiazole derivatives. These compounds hold promise in drug discovery and medicinal chemistry. The synthesis of pyrazolo[3,4-d]-thiazoles and pyrazolo[4,3-d]thiazoles has been a focus of recent research .

Antibacterial Properties

While the primary focus has been on cancer-related applications, it’s worth noting that pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their antibacterial activity. Fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested against Staphylococcus aureus and Escherichia coli strains .

Mechanism of Action

Target of Action

The compound, also known as 3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, primarily targets Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR-TK is involved in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .

Mode of Action

The compound exhibits significant inhibitory activity against CDK2 and EGFR-TK . It binds to these targets, inhibiting their activity and leading to alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 and EGFR-TK affects the cell cycle and growth factor signaling pathways respectively . This results in cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

The compound’s ability to inhibit p-glycoprotein , a protein that can pump drugs out of cells and thus reduce their bioavailability, suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound shows superior cytotoxic activities against various cell lines . It induces significant alterations in cell cycle progression, leading to apoptosis within cells . Furthermore, it exhibits broad-spectrum cytotoxic activity in assays against a full 60-cell panel .

properties

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-6-ethyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-2-24-17(25)15-14(20-19(24)27)16(28-21-15)18(26)23-10-8-22(9-11-23)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFCQKWIXHZYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.